Receptor Binding Profile of Asenapine Phenol vs. Parent Drug Asenapine and Atypical Comparators
While the exact binding affinities (Ki) for Asenapine Phenol at specific human receptors are not directly reported in the primary literature, the profile of its parent compound, asenapine, serves as a class-level baseline. Asenapine demonstrates a unique 'human receptor signature' compared to other atypical antipsychotics. For instance, in cloned human receptor assays, asenapine has a pKi of 10.2 at the 5-HT2A receptor, while olanzapine has a Ki of 2.5 nM for 5-HT2A [1]. This indicates a high affinity profile that a phenolic metabolite might be used to investigate. Furthermore, asenapine is the only antipsychotic in its class with appreciable affinity for the histamine H2 receptor (pKi=8.2) [1], a differentiating feature that could be explored with its metabolites.
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Asenapine: 5-HT2A (10.2), D2 (8.9), H2 (8.2) [1] |
| Comparator Or Baseline | Olanzapine: 5-HT2A (Ki=2.5 nM); Risperidone: pKB<5 for 5-HT6; Class: No affinity for H2 [1] |
| Quantified Difference | Asenapine shows a distinct rank order of pKi values and unique H2 receptor binding compared to other antipsychotics [1]. |
| Conditions | Cloned human receptors; in vitro binding assays [1] |
Why This Matters
This unique receptor signature, particularly the high 5-HT2A/D2 ratio and H2 affinity, is linked to atypical antipsychotic efficacy with a distinct side-effect profile, making its metabolites like Asenapine Phenol valuable tools for mechanistic research.
- [1] Shahid, M., et al. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. *Journal of Psychopharmacology*, 23(1), 65-73. View Source
